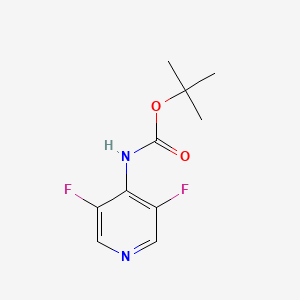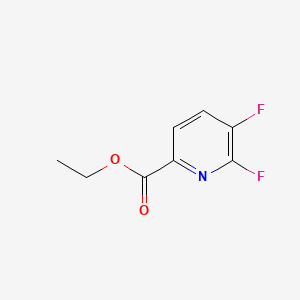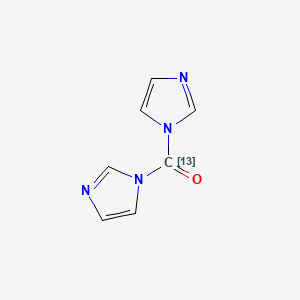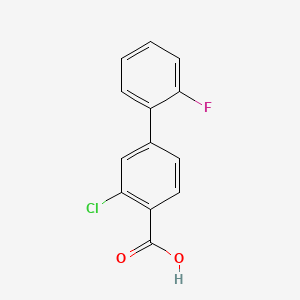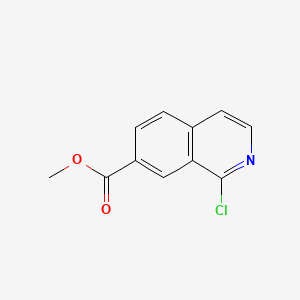
Methyl 1-chloroisoquinoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-chloroisoquinoline-7-carboxylate” is a chemical compound with the IUPAC name “methyl 1-chloro-7-isoquinolinecarboxylate”. It has a molecular weight of 221.64 . The compound is typically stored at ambient temperature .
Molecular Structure Analysis
The InChI code for “Methyl 1-chloroisoquinoline-7-carboxylate” is1S/C11H8ClNO2/c1-15-11(14)8-3-2-7-4-5-13-10(12)9(7)6-8/h2-6H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 1-chloroisoquinoline-7-carboxylate” is a solid powder at room temperature .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Research has explored the synthesis of various derivatives related to Methyl 1-chloroisoquinoline-7-carboxylate and their potential anticancer effects. For example, a study aimed to produce new derivatives and evaluate their anticancer effect against the breast cancer MCF-7 cell line. The compounds demonstrated significant anticancer activity compared to a reference compound, indicating their potential in cancer treatment (Gaber et al., 2021).
Mass Spectrometry and Drug Analysis
In the realm of analytical chemistry, particularly mass spectrometry, substituted isoquinolines, including those related to Methyl 1-chloroisoquinoline-7-carboxylate, have been studied for their potential as drug candidates. The unusual gas-phase formations of carboxylic acids from these compounds offer insights into their behavior under mass spectrometric conditions, providing valuable data for clinical, forensic, or doping control analysis (Thevis et al., 2008).
Photodegradation Studies
The photodegradation of quinolinecarboxylic herbicides, which share structural similarities with Methyl 1-chloroisoquinoline-7-carboxylate, has been investigated in aqueous systems. These studies provide insights into the environmental fate and degradation pathways of such compounds, which is crucial for understanding their persistence and impact in aquatic environments (Pinna & Pusino, 2012).
Antitumor Properties
Further research into 7-chloroquinoline derivatives has demonstrated their antitumor properties, including the induction of cell cycle arrest and apoptosis in cancer cells. This suggests a potential therapeutic application for these compounds in treating cancer (Sonego et al., 2019).
Antioxidant Properties
The synthesis and investigation of antioxidant properties of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates have also been conducted. Some of these compounds have shown potential antioxidant activity, which could have implications for their use in medical or cosmetic applications (Saraiva et al., 2015).
Safety and Hazards
“Methyl 1-chloroisoquinoline-7-carboxylate” is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust, mist, spray (P261), washing skin thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
methyl 1-chloroisoquinoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-7-4-5-13-10(12)9(7)6-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKDMOYPYAUGPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CN=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B595820.png)
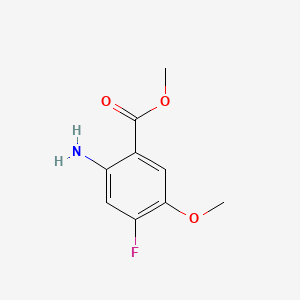
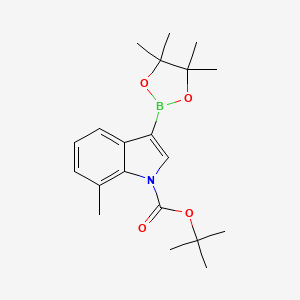
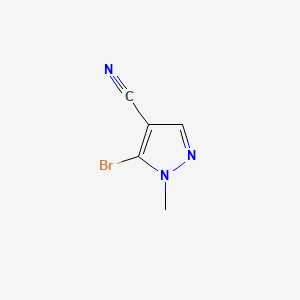
![4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester](/img/structure/B595827.png)

![[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride](/img/structure/B595832.png)
